![molecular formula C13H10FN3O B5614939 3-fluoro-N'-(3-pyridinylmethylene)benzohydrazide](/img/structure/B5614939.png)
3-fluoro-N'-(3-pyridinylmethylene)benzohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of related fluoro-N'-(pyridinylmethylene)benzohydrazide compounds involves complexation reactions, with methods detailing the formation of metal complexes, showcasing the compound's ability to act as a ligand. For instance, synthesis processes involve heating metal and ligands dissolved in ethanol, forming complexes with distinct formulas and characteristics (Ruswanto, 2018).
Molecular Structure Analysis
Molecular structure analyses, including X-ray diffraction and spectral investigations (FT-IR, FT-Raman, UV–Visible spectra), have been conducted to understand the structural characteristics of these compounds. Studies show that these compounds often exhibit planar conformations with significant π-π stacking, indicating strong intermolecular interactions that influence their physical and chemical properties (Babu et al., 2014).
Chemical Reactions and Properties
The reactivity of 3-fluoro-N'-(3-pyridinylmethylene)benzohydrazide derivatives includes their ability to form complexes with metals, influencing their potential as medicinal or material science candidates. For example, zinc(II) complexes derived from such ligands exhibit intense fluorescence due to aggregation-induced emission, highlighting their utility in optoelectronic applications (Diana et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are critical for understanding the application scope of these compounds. Isomer grids of fluoro-N-(pyridyl)benzamides have been examined to correlate structural relationships with physicochemical properties, demonstrating the effect of substitution patterns on molecular conformation and stability (Mocilac et al., 2012).
Chemical Properties Analysis
Chemical properties, including reactivity towards other compounds, potential for polymerization, and coordination behavior with metals, are influenced by the molecular structure and electronic configuration of the fluoro-N'-(pyridinylmethylene)benzohydrazide compounds. Their ability to engage in complexation reactions and exhibit specific spectroscopic characteristics underscores their versatility in chemical synthesis and materials science (Latha et al., 2021).
properties
IUPAC Name |
3-fluoro-N-[(E)-pyridin-3-ylmethylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O/c14-12-5-1-4-11(7-12)13(18)17-16-9-10-3-2-6-15-8-10/h1-9H,(H,17,18)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSMRKKPXLTIIJ-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NN=CC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C(=O)N/N=C/C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200441 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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